molecular formula C16H18N6OS B2451789 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide CAS No. 1058238-87-1

2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide

Katalognummer: B2451789
CAS-Nummer: 1058238-87-1
Molekulargewicht: 342.42
InChI-Schlüssel: ZYZQBALKCFJABM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide is a heterocyclic compound that features a triazolo-pyrimidine core

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the thioether group (–S–) acts as a nucleophile, enabling displacement reactions with electrophiles such as alkyl halides.

Reaction Conditions Product Notes
AlkylationR-X (alkyl halide), base, DMF2-((3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl)(alkylthio))-N-phenethylacetamideSelective substitution at sulfur.

Oxidation Reactions

The thioether group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions.

Reagent Conditions Product Outcome
H₂O₂ (30%)Acetic acid, 0–5°CSulfoxide derivativePartial oxidation.
mCPBACH₂Cl₂, RTSulfone derivativeComplete oxidation.

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions Product Yield Mechanism
6M HCl, reflux, 12h2-((3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetic acid~65%Acid-catalyzed hydrolysis.
2M NaOH, ethanol, 80°C, 6hSodium 2-((3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetate~72%Base-mediated saponification.

Electrophilic Aromatic Substitution (EAS)

The triazolo-pyrimidine core participates in EAS, particularly at electron-rich positions.

Reaction Conditions Product Regioselectivity
BrominationBr₂, FeBr₃, CHCl₃, 50°C5-Bromo-3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl derivativeC5 position favored .
NitrationHNO₃, H₂SO₄, 0°C5-Nitro-3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl derivativeModerate yield (~55%) .

Cycloaddition Reactions

The triazole ring engages in [3+2] cycloadditions, typical of 1,2,3-triazoles.

Reagent Conditions Product Application
Phenylacetylene, Cu(I) catalystDMSO, RT, 24hTriazole-fused hybridClick chemistry applications .

Metal-Catalyzed Cross-Coupling

The aryl groups facilitate Suzuki-Miyaura and Buchwald-Hartwig couplings.

Reaction Conditions Product Catalyst
Suzuki couplingAryl boronic acid, Pd(PPh₃)₄Biaryl-substituted derivativePd(0), K₂CO₃, DMF/H₂O .

Stability and Reactivity Trends

  • pH Sensitivity : The compound hydrolyzes slowly in acidic (pH < 3) or basic (pH > 10) conditions, releasing acetic acid derivatives.

  • Thermal Stability : Decomposes above 200°C, forming ethylamine and sulfur-containing byproducts.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Biologische Aktivität

The compound 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide is a member of the triazolo[4,5-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C15H18N6S\text{C}_{15}\text{H}_{18}\text{N}_{6}\text{S}

This structure includes a triazolo[4,5-d]pyrimidine core linked to a phenethylacetamide moiety through a thioether bond.

Antiplatelet Activity

Recent studies have indicated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant antiplatelet activity. A synthesis of ticagrelor analogues—related to our compound—demonstrated that structural modifications could maintain antiplatelet effects while potentially reducing antibacterial properties. This dissociation suggests that the antiplatelet mechanism operates independently from other biological activities such as antibacterial effects .

Anticancer Activity

Research has shown that triazolo[4,5-d]pyrimidine derivatives possess anticancer properties. In particular, compounds with similar structures have been evaluated for their efficacy against gastric cancer cell lines. A quantitative structure-activity relationship (QSAR) analysis identified key descriptors correlating with anti-gastric cancer activity. Notably, electronic properties such as HOMO and LUMO energies were significant predictors of bioactivity .

Antibacterial Activity

While some triazolo[4,5-d]pyrimidines exhibit antibacterial properties, specific modifications can lead to a loss of this activity. For instance, slight structural changes in ticagrelor analogues resulted in a diminished ability to combat methicillin-resistant Staphylococcus aureus (MRSA), indicating that the antibacterial and antiplatelet activities may not be inherently linked .

Study 1: Antiplatelet Efficacy

In a study focusing on the synthesis of triazolo[4,5-d]pyrimidine derivatives, compounds were tested for their ability to inhibit platelet aggregation. The results demonstrated that certain derivatives retained significant antiplatelet activity comparable to established agents like ticagrelor. The study emphasized the potential for developing new antithrombotic agents based on these structures .

Study 2: QSAR Analysis in Cancer Treatment

Another investigation utilized QSAR models to predict the anticancer efficacy of various triazolo[4,5-d]pyrimidine hybrids against gastric cancer cells. The study revealed strong correlations between molecular descriptors and biological activity, leading to the identification of promising candidates for further development in cancer therapeutics .

Table 1: Biological Activities of Selected Triazolo[4,5-d]pyrimidines

Compound NameActivity TypeIC50 (µM)Reference
TicagrelorAntiplatelet0.5
Compound AAnticancer10
Compound BAntibacterial15

Eigenschaften

IUPAC Name

2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS/c1-2-22-15-14(20-21-22)16(19-11-18-15)24-10-13(23)17-9-8-12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZQBALKCFJABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC(=O)NCCC3=CC=CC=C3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.